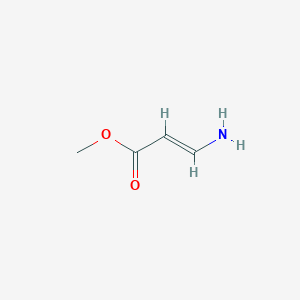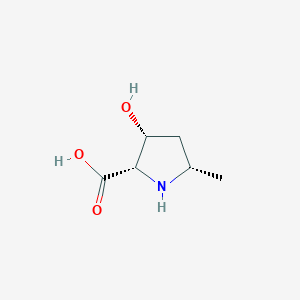![molecular formula C₂₅H₂₇N₃O₈ B1141892 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2) CAS No. 174257-90-0](/img/no-structure.png)
6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo2,1-bbenzazepine (E)-2-Butenedioate (1:2)” is closely related to Desloratadine . Desloratadine is a selective and nonsedating histamine H1 receptor antagonist . It is an active metabolite of loratadine (Claritin), used to relieve hay fever and allergy symptoms with less drowsiness than other antihistamines .
Molecular Structure Analysis
The molecular formula of Desloratadine is C19H19ClN2 . The molecular weight is 310.82 . The structure is based on a benzo[5,6]cyclohepta[1,2-b]pyridine core, with a 4-piperidinylidene group attached at the 11 position, and a chlorine atom at the 8 position .Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2) involves the condensation of 4-piperidinone with 2-(4-bromophenyl)acetonitrile, followed by cyclization and reduction to form the desired product. The product is then reacted with maleic acid to form the (E)-2-Butenedioate salt.", "Starting Materials": [ "4-piperidinone", "2-(4-bromophenyl)acetonitrile", "sodium borohydride", "acetic acid", "maleic acid" ], "Reaction": [ "Step 1: Condensation of 4-piperidinone with 2-(4-bromophenyl)acetonitrile in the presence of acetic acid to form 6-bromo-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine", "Step 2: Cyclization of 6-bromo-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine with sodium borohydride in the presence of acetic acid to form 6,11-dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine", "Step 3: Reduction of 6,11-dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine with sodium borohydride in the presence of acetic acid to form 6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine", "Step 4: Reaction of 6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine with maleic acid to form 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)" ] } | |
CAS RN |
174257-90-0 |
Product Name |
6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2) |
Molecular Formula |
C₂₅H₂₇N₃O₈ |
Molecular Weight |
497.5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



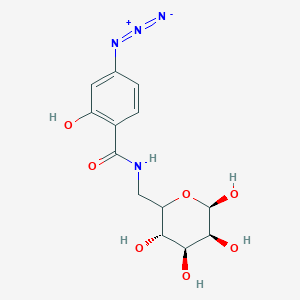
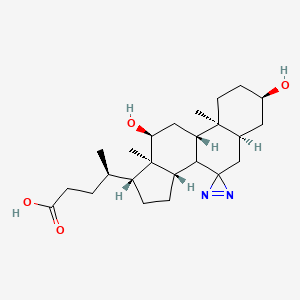
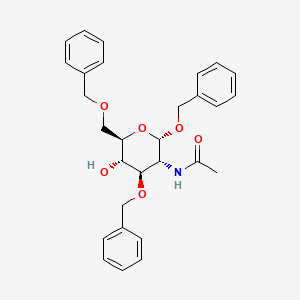
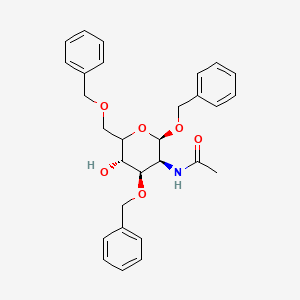
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
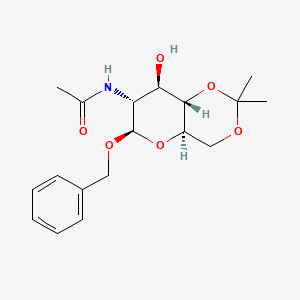
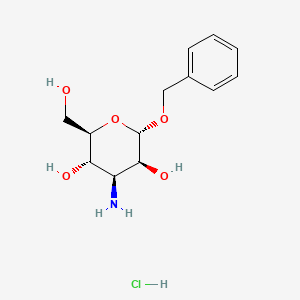
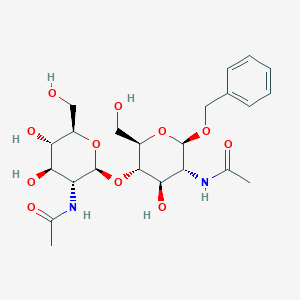
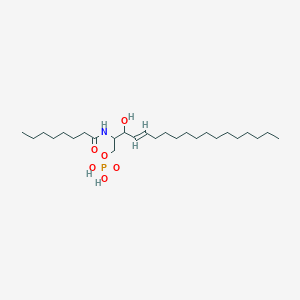
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
